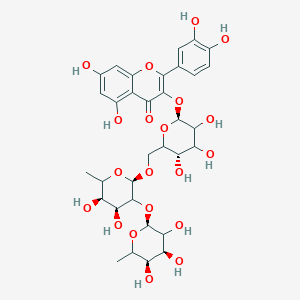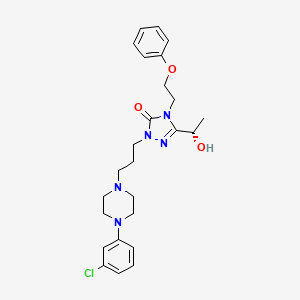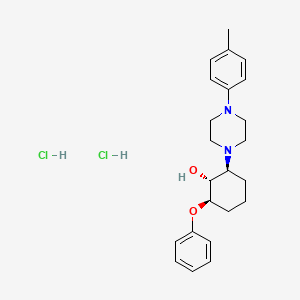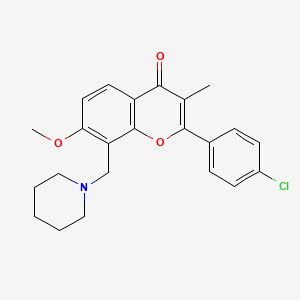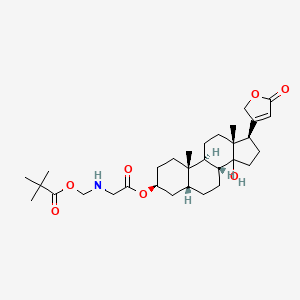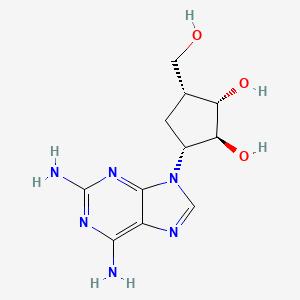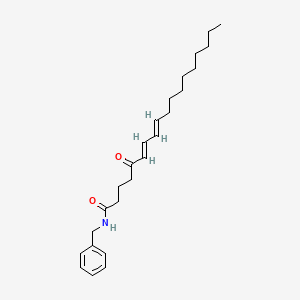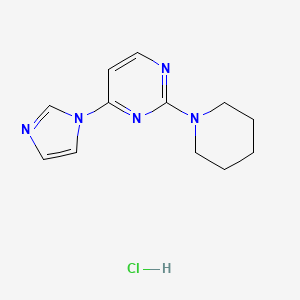
2-(p-(2,5-Dimethyl-1-pyrrolyl)phenoxy)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-(2,5-Dimethyl-1-pyrrolyl)phenoxy)propionamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a phenoxy group, and a propionamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(2,5-Dimethyl-1-pyrrolyl)phenoxy)propionamide typically involves multiple steps. One common method starts with the preparation of 2,5-dimethyl-1H-pyrrole, which is then reacted with a phenoxy-substituted propionamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-(2,5-Dimethyl-1-pyrrolyl)phenoxy)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Wissenschaftliche Forschungsanwendungen
2-(p-(2,5-Dimethyl-1-pyrrolyl)phenoxy)propionamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(p-(2,5-Dimethyl-1-pyrrolyl)phenoxy)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethyl-1-phenylpyrrole
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethane-1-thiol
- 1,2-bis(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)disulfide
Uniqueness
Its structure allows for versatile reactivity and interaction with various biological targets, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
92215-73-1 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
2-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]propanamide |
InChI |
InChI=1S/C15H18N2O2/c1-10-4-5-11(2)17(10)13-6-8-14(9-7-13)19-12(3)15(16)18/h4-9,12H,1-3H3,(H2,16,18) |
InChI-Schlüssel |
JGZJXZCXFZBJSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC(C)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



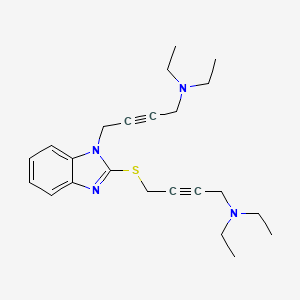
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
